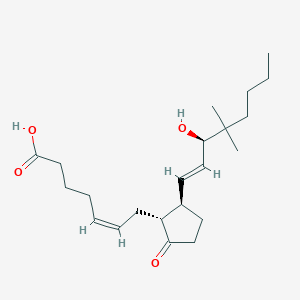

11-deoxy-16,16-dimethyl Prostaglandin E2

Descripción general

Descripción

11-desoxi-16,16-dimetil Prostaglandina E2 es un análogo sintético de la Prostaglandina E2, que actúa como agonista de los receptores EP2 y EP3 . Este compuesto es conocido por su estabilidad y efectividad en la inhibición de la secreción de ácido gástrico y la formación de úlceras en ratas . También es significativamente más potente que la Prostaglandina F2α en la inducción de la contracción del músculo liso del tracto respiratorio humano in vitro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 11-desoxi-16,16-dimetil Prostaglandina E2 implica múltiples pasos, incluyendo la estimulación selectiva de la síntesis de proteínas en las células epiteliales tubulares proximales renales . El compuesto se sintetiza típicamente utilizando una combinación de disolventes orgánicos como DMF, DMSO y etanol . Las condiciones de reacción a menudo implican almacenamiento a temperatura ambiente y estabilidad por hasta dos años .

Métodos de Producción Industrial

Los métodos de producción industrial para 11-desoxi-16,16-dimetil Prostaglandina E2 no están ampliamente documentados. el compuesto está disponible en diversas cantidades para fines de investigación, lo que indica que se produce a una escala relativamente grande .

Análisis De Reacciones Químicas

Tipos de Reacciones

11-desoxi-16,16-dimetil Prostaglandina E2 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar diversos derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos disolventes orgánicos . Las condiciones para estas reacciones típicamente involucran temperaturas controladas y niveles de pH específicos para asegurar los resultados deseados.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de 11-desoxi-16,16-dimetil Prostaglandina E2, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Target Receptors

DDM-PGE2 primarily acts as an agonist for the EP2 and EP3 receptors. These receptors are integral to numerous physiological processes, including inflammation regulation and cellular homeostasis. Upon activation, they initiate intracellular signaling cascades that mediate the compound's biological effects .

Biochemical Pathways

The binding of DDM-PGE2 to EP2 and EP3 receptors stimulates the synthesis of protective proteins in renal proximal tubular epithelial cells (LLC-PK1). This action is crucial for protecting these cells from nephrotoxicity induced by harmful substances . Additionally, DDM-PGE2 modulates cyclic adenosine monophosphate (cAMP) levels, which are vital for various signaling pathways.

Scientific Research Applications

DDM-PGE2 has a wide range of applications across several scientific disciplines:

- Chemistry : Utilized as a reagent in chemical reactions to explore its properties and reactivity. Its stability allows researchers to study its interactions with other biomolecules effectively.

- Biology : Investigated for its role in cellular processes, particularly in renal protection and modulation of inflammatory responses. Its ability to influence cell signaling pathways makes it a valuable tool for studying cellular mechanisms .

- Medicine : Explored for therapeutic applications, notably in inhibiting gastric acid secretion and ulcer formation. Studies have shown that it effectively protects mucosal surfaces from damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Industry : Employed in the development of new pharmaceuticals due to its potent biological activities. Its unique properties make it a candidate for creating more effective therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DDM-PGE2:

- Nephroprotective Study : Research demonstrated that DDM-PGE2 significantly reduced cell death in LLC-PK1 cells exposed to nephrotoxic agents. The protective effect correlated with increased expression of cytoprotective proteins, indicating its potential in renal therapies .

- Gastrointestinal Studies : DDM-PGE2 was shown to effectively reduce gastric motility and protect mucosal surfaces from NSAID-induced damage. This suggests its utility in managing gastric injuries and ulcers .

- Fibroblast Morphology Study : In human orbital fibroblasts, DDM-PGE2 induced morphological changes similar to those caused by PGE2, indicating its effectiveness in altering cellular behavior through cAMP signaling pathways .

Mecanismo De Acción

El mecanismo de acción de 11-desoxi-16,16-dimetil Prostaglandina E2 implica su interacción con los receptores EP2 y EP3 . Al unirse a estos receptores, el compuesto ejerce sus efectos a través de diversas vías moleculares, incluyendo la estimulación de la síntesis de proteínas y la protección contra el estrés oxidativo . Esto da como resultado la inhibición de la secreción de ácido gástrico y la prevención de la formación de úlceras .

Comparación Con Compuestos Similares

Compuestos Similares

Prostaglandina E2: El análogo natural de 11-desoxi-16,16-dimetil Prostaglandina E2, con actividades biológicas similares pero menor estabilidad.

Prostaglandina F2α: Otro análogo de prostaglandina, conocido por su papel en la inducción de la contracción del músculo liso.

16,16-dimetil Prostaglandina E2: Un compuesto estrechamente relacionado con actividades biológicas similares.

Unicidad

11-desoxi-16,16-dimetil Prostaglandina E2 es único debido a su mayor estabilidad y potencia en comparación con otros análogos de prostaglandina . Su capacidad para inhibir la secreción de ácido gástrico y prevenir la formación de úlceras lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

11-deoxy-16,16-dimethyl prostaglandin E2 (DDM-PGE2) is a synthetic analog of prostaglandin E2 (PGE2) that exhibits significant biological activity through its interaction with specific receptors and cellular pathways. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and research findings.

Target Receptors

DDM-PGE2 primarily acts as an agonist for the EP2 and EP3 receptors. These receptors are part of the prostaglandin receptor family, which play crucial roles in various physiological processes, including inflammation and cellular homeostasis. The activation of these receptors leads to a cascade of intracellular signaling events that mediate the compound's biological effects.

Biochemical Pathways

Upon binding to EP2 and EP3 receptors, DDM-PGE2 stimulates the synthesis of protective proteins in renal proximal tubular epithelial cells (LLC-PK1). This action is particularly relevant in protecting these cells from nephrotoxicity induced by harmful metabolites such as hydroquinone . The compound also influences cellular processes by modulating cyclic adenosine monophosphate (cAMP) levels, which is critical for various signaling pathways.

Cellular Effects

DDM-PGE2 has been shown to exert protective effects against oxidative stress. For instance, it induces the expression of specific proteins associated with cytoprotection in renal cells. Research indicates that DDM-PGE2 enhances the synthesis of proteins such as heat shock protein 90beta (HSP90beta) and glucose-regulated protein 78 (GRP78), which are involved in stress response mechanisms .

Table 1: Key Proteins Induced by DDM-PGE2 in LLC-PK1 Cells

| Protein Name | Function |

|---|---|

| HSP90beta | Chaperone protein involved in stress response |

| GRP78 | Plays a role in protein folding and protection against stress |

| Elongation Factor 2 (EF-2) | Involved in protein synthesis |

| Actin | Structural protein important for cell shape |

Therapeutic Applications

DDM-PGE2 has potential applications in several medical contexts:

- Nephroprotection : Its ability to protect renal cells from oxidative damage makes it a candidate for therapies aimed at preventing kidney injury.

- Gastroprotective Effects : DDM-PGE2 has been observed to inhibit gastric acid secretion and prevent ulcer formation in animal models, highlighting its potential as a gastroprotective agent .

- Inflammatory Conditions : Given its role in modulating inflammatory responses through EP receptor activation, DDM-PGE2 could be explored for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of DDM-PGE2:

- Nephroprotective Study : In a study examining the effects of DDM-PGE2 on LLC-PK1 cells, researchers found that treatment with DDM-PGE2 significantly reduced cell death induced by nephrotoxic agents. The protective effect was linked to increased expression of cytoprotective proteins .

- Gastrointestinal Studies : Another study demonstrated that DDM-PGE2 effectively reduced gastric motility and protected mucosal surfaces from damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its utility in managing gastric injuries .

- Fibroblast Morphology Study : Research on human orbital fibroblasts showed that DDM-PGE2 induced significant morphological changes similar to those caused by PGE2, suggesting its effectiveness in altering cellular behavior through cAMP signaling pathways .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVDFDWPQHXBA-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.